Saframycin A

Description

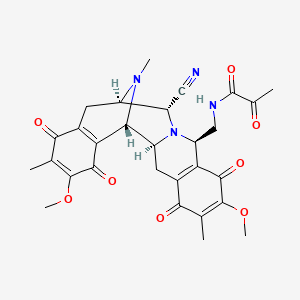

Structure

3D Structure

Properties

CAS No. |

66082-27-7 |

|---|---|

Molecular Formula |

C29H30N4O8 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |

InChI Key |

JNEGMBHBUAJRSX-NOYKIMNZSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saframycin A; 21-Cyanosaframycin-B; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Saframycin A from Streptomyces lavendulae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of Saframycin A, a potent antitumor antibiotic, from the bacterium Streptomyces lavendulae. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the workflows involved in the production and purification of this complex molecule.

Introduction

Saframycin A is a tetrahydroisoquinoline antibiotic produced by Streptomyces lavendulae.[1][2][3] It exhibits significant antiproliferative activity against various tumor cell lines, making it a molecule of great interest in the field of drug development.[1] Structurally, Saframycin A features a unique pentacyclic scaffold and is biosynthesized through a nonribosomal peptide synthetase (NRPS) system.[4] This guide will provide a detailed overview of the methodologies for the cultivation of Streptomyces lavendulae and the subsequent extraction, purification, and characterization of Saframycin A.

Fermentation of Streptomyces lavendulae for Saframycin A Production

The production of Saframycin A is achieved through a multi-stage fermentation process of Streptomyces lavendulae. The following protocols outline the recommended media and conditions for optimal growth and antibiotic production.

Culture Media and Conditions

Successful cultivation of Streptomyces lavendulae for Saframycin A production involves distinct stages, each with specific media formulations and environmental parameters.

Table 1: Media Composition for Streptomyces lavendulae Fermentation

| Stage | Medium | Composition | pH | Temperature | Incubation Time |

| Sporulation | ISP-2 Agar | 0.4% Glucose, 0.4% Yeast Extract, 1% Malt Extract | 7.2 | 30°C | 7 days |

| Pre-culture | YSA Plate | 0.1% Yeast, 0.5% Soluble Starch, 1.5% Agar | 7.5 | 27°C | 7 days |

| Fermentation | Liquid Medium | 0.1% Glucose, 1% Soluble Starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% Casein Acid Hydrolysate, 0.5% Meat Extract | 7.0 | 27°C | 30-36 hours |

| Large-Scale Fermentation | Jar Fermentation Medium | 5 g/L Glucose, 5 g/L Soluble Starch, 10 g/L Polypepton, 5 g/L Meat Extract, 3 g/L NaCl | 7.0 | Not Specified | Not Specified |

Experimental Protocol: Fermentation

-

Sporulation: Streptomyces lavendulae strains are initially grown on ISP-2 agar plates at 30°C for 7 days to encourage sporulation.

-

Pre-culture: A spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is used to inoculate YSA plates, which are then incubated at 27°C for 7 days.

-

Fermentation: A piece of the mature YSA plate containing spores and mycelia is transferred to a 500-ml flask containing 50 ml of the liquid fermentation medium. The flask is incubated at 27°C with shaking at 250 rpm for 30 to 36 hours.

-

Production Optimization: The yield of Saframycin A can be significantly increased by the addition of sodium cyanide (NaCN) to the culture broth. This converts the precursor, Saframycin S, into the more stable and active Saframycin A.[5][6] Maintaining the pH of the culture below 5.5 after peak production can also prevent the degradation of Saframycin A.[5][6] A remarkable 1,000-fold increase in production has been reported with these combined improvements.[5][6]

Extraction and Purification of Saframycin A

Following fermentation, a systematic extraction and purification process is employed to isolate Saframycin A from the culture broth.

Experimental Protocol: Extraction

-

Harvesting: The culture broth is filtered to separate the mycelia from the supernatant.

-

Cyanide Treatment: The pH of the filtered broth is adjusted to 6.8, and it is treated with 1 mM potassium cyanide (KCN) at 35°C for 30 minutes. This chemical conversion is a critical step for maximizing the yield of Saframycin A.

-

Solvent Extraction: The treated broth is then extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under vacuum to yield the crude extract.

Experimental Protocol: Purification

A multi-step chromatography process is utilized to purify Saframycin A from the crude extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system such as dichloromethane:methanol (e.g., 95:5) is commonly used.

-

Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a pre-equilibrated silica gel column. The column is then eluted with the mobile phase, and fractions are collected.

-

Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing Saframycin A.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient of water (containing 0.05% trifluoroacetic acid) and acetonitrile (containing 0.05% trifluoroacetic acid) is often used.

-

Detection: UV detection at 270 nm.

-

Procedure: The semi-purified fractions from the silica gel column are pooled, concentrated, and injected into the HPLC system. The peak corresponding to Saframycin A is collected.

-

Visualization of the Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of Saframycin A.

Characterization of Saframycin A

The purified Saframycin A is characterized using various spectroscopic techniques to confirm its identity and structure.

Table 2: Spectroscopic Data for Saframycin A

| Technique | Data | Reference |

| Mass Spectrometry | Molecular Formula: C₂₉H₃₀N₄O₈[M+H]⁺ ion at m/z 563.0 | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): Specific shifts for protons in the molecule. | [7] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): Specific shifts for carbons in the molecule. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as C=O, C-N, and aromatic rings. A reported spectrum shows bands at 3400, 1720, 1680, and 1650 cm⁻¹ for the related Saframycin S. | [6] |

| UV-Visible Spectroscopy | Absorption maxima in the UV-visible region characteristic of the chromophore. The related Saframycin S shows a specific UV spectrum. | [6] |

Logical Relationships in Saframycin A Production

The biosynthesis of Saframycin A involves a complex interplay of genetic and chemical factors. The following diagram illustrates the key relationships in its production.

Caption: Key factors influencing the production of Saframycin A.

Conclusion

The discovery and isolation of Saframycin A from Streptomyces lavendulae represent a significant achievement in natural product chemistry. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to produce and purify this potent antitumor agent. Further optimization of fermentation and purification protocols may lead to even greater yields, facilitating more extensive biological evaluation and potential therapeutic development.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mode of Action of Novel Heterocyclic Quinone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Heterocyclic quinones represent a promising class of synthetic antibacterial agents. Their core structure, often a bicyclic system related to 4-quinolone, can be extensively modified to enhance potency and broaden the spectrum of activity.[1][2][3] This document provides an in-depth technical overview of the mode of action for a representative novel heterocyclic quinone antibiotic, herein referred to as Quinolabacin A .

Quinolabacin A, like many quinolones, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, quinolones introduce catastrophic DNA strand breaks, leading to rapid cell death.[2][5] This guide will detail the antibacterial profile of Quinolabacin A, its specific molecular interactions, and the key experimental protocols used to elucidate this mechanism.

Antibacterial Activity and Spectrum

The initial characterization of any new antibiotic involves determining its potency against a panel of clinically relevant bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Quinolabacin A against a representative panel of Gram-positive and Gram-negative bacteria. For comparison, data for Ciprofloxacin, a widely used second-generation fluoroquinolone, is included.

| Bacterial Strain | Quinolabacin A MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Gram-Positive | ||

| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 8.0 |

| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 1.0 |

| Gram-Negative | ||

| Escherichia coli (ATCC 25922) | 0.06 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | 2.0 | 0.5 |

| Klebsiella pneumoniae (ATCC 700603) | 0.125 | 0.06 |

Primary Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Quinolabacin A's primary mode of action is the inhibition of DNA gyrase and topoisomerase IV.[1][4] While both enzymes manage DNA topology, they have distinct primary roles in the bacterial cell. DNA gyrase is the main enzyme responsible for introducing negative supercoils into DNA, a process essential for initiating DNA replication.[4] Topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes after replication.

In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1][2] Quinolabacin A acts as a "topoisomerase poison" by stabilizing the transient, enzyme-DNA cleavage complex.[5] This prevents the re-ligation of the DNA strands, converting these essential enzymes into cellular toxins that generate lethal double-strand breaks.[3][5]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of Quinolabacin A on the bacterial DNA replication cycle.

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Quinolabacin A leads to cell death.

Quantitative Data: Enzyme Inhibition

The inhibitory activity of Quinolabacin A against purified enzymes is quantified by the IC₅₀ value, the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | Source Organism | Quinolabacin A IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |

| DNA Gyrase | E. coli | 0.8 | 1.2 |

| Topoisomerase IV | E. coli | 2.5 | 4.0 |

| DNA Gyrase | S. aureus | 3.0 | 5.5 |

| Topoisomerase IV | S. aureus | 0.5 | 0.9 |

Experimental Protocols

Elucidating the mode of action of an antibiotic requires a hierarchical series of experiments, from whole-cell assays to specific enzyme inhibition studies.

Experimental Workflow Diagram

References

- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Saframycin A: A Technical Guide to its Genetic Blueprint and Molecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin A is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. Produced by the bacterium Streptomyces lavendulae, its complex pentacyclic structure and significant biological activity have garnered considerable interest in the fields of natural product chemistry, biosynthesis, and drug development. This technical guide provides an in-depth exploration of the biosynthesis of Saframycin A, focusing on its gene cluster, the enzymatic pathway of its assembly, and the experimental methodologies used to elucidate these processes. Quantitative data is summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research. Visualizations of the biosynthetic pathway, gene cluster organization, and experimental workflows are provided to offer a comprehensive understanding of this intricate molecular factory.

Introduction

Saframycin A, a heterocyclic quinone antibiotic, exhibits potent activity against a range of tumor cell lines.[1] Its mechanism of action involves the covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis.[1] The intricate chemical structure of Saframycin A is assembled from four amino acid precursors: two molecules of a modified L-tyrosine, one L-alanine, and one L-glycine.[2] The biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces lavendulae, which encodes a fascinating enzymatic machinery, including a nonribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes. Understanding the biosynthesis of Saframycin A not only provides insights into the generation of molecular complexity in nature but also opens avenues for the bioengineering of novel, potent antitumor agents.

The Saframycin A Biosynthetic Gene Cluster (sfm)

The genetic instructions for Saframycin A biosynthesis are encoded within a contiguous 62-kb region of the Streptomyces lavendulae NRRL 11002 chromosome.[1] This biosynthetic gene cluster, designated sfm, comprises 30 open reading frames (ORFs) that code for the enzymes responsible for precursor synthesis, peptide assembly, and chemical modifications, as well as proteins for regulation and self-resistance.[1]

Organization of the sfm Gene Cluster

The sfm gene cluster is organized into functional units, including genes for the NRPS machinery, precursor biosynthesis, tailoring enzymes, regulation, and resistance. A summary of the key genes and their putative functions is presented in Table 1.

Table 1: Key Genes in the Saframycin A (sfm) Biosynthetic Gene Cluster and Their Proposed Functions. [1]

| Gene | Proposed Function |

| sfmA | Nonribosomal peptide synthetase (NRPS), Module 1 (activates L-Ala) |

| sfmB | Nonribosomal peptide synthetase (NRPS), Module 2 (activates L-Gly) |

| sfmC | Nonribosomal peptide synthetase (NRPS), Module 3 (activates L-Tyr derivative) |

| sfmD | Hydroxylase, involved in L-tyrosine modification |

| sfmF | MbtH-like protein, accessory protein for NRPS |

| sfmM2 | C-methyltransferase, involved in L-tyrosine modification |

| sfmM3 | O-methyltransferase, involved in L-tyrosine modification |

| sfmO1 | Oxidoreductase, tailoring enzyme |

| sfmO2 | Oxidoreductase, tailoring enzyme |

| sfmO3 | Oxidoreductase, tailoring enzyme |

| sfmO4 | Hydroxylase, tailoring enzyme |

| sfmO5 | Oxidoreductase, tailoring enzyme |

| sfmO6 | FAD-dependent oxidoreductase, tailoring enzyme |

| sfmR1 | Transcriptional regulator |

| sfmR2 | Transcriptional regulator |

| sfmE1 | ABC transporter, resistance protein |

| sfmE2 | ABC transporter, resistance protein |

Visualization of the sfm Gene Cluster

The spatial organization of the genes within the sfm cluster is crucial for their coordinated expression and function. The following diagram, generated using the DOT language, illustrates the arrangement of the key biosynthetic genes.

Caption: Organization of the Saframycin A biosynthetic gene cluster.

The Biosynthetic Pathway of Saframycin A

The assembly of Saframycin A is a multi-step process that begins with the formation of the precursor amino acids, followed by their sequential condensation via an NRPS system, and concludes with a series of tailoring reactions to yield the final complex molecule.

Precursor Biosynthesis

The backbone of Saframycin A is derived from one molecule of L-alanine, one molecule of L-glycine, and two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[2] The biosynthesis of 3h5mOmTyr from L-tyrosine is catalyzed by a set of enzymes encoded within the sfm cluster:

-

SfmD: A hydroxylase responsible for the hydroxylation of the aromatic ring of L-tyrosine.

-

SfmM2: A C-methyltransferase that adds a methyl group to the aromatic ring.

-

SfmM3: An O-methyltransferase that methylates a hydroxyl group.

Nonribosomal Peptide Synthesis (NRPS)

The core tetrapeptide of Saframycin A is assembled by a three-protein NRPS system composed of SfmA, SfmB, and SfmC. Each of these proteins constitutes a module responsible for the recognition, activation, and incorporation of a specific amino acid.

-

SfmA (Module 1): Activates and incorporates L-alanine.

-

SfmB (Module 2): Activates and incorporates L-glycine.

-

SfmC (Module 3): This is an unusual iterative module that is proposed to activate and incorporate two molecules of the modified tyrosine derivative, 3h5mOmTyr. This iterative mechanism is a deviation from the canonical co-linearity rule often observed in NRPS systems.[1]

The adenylation (A) domains of these NRPS modules are responsible for substrate recognition and activation. The substrate specificities of the A domains of SfmA, SfmB, and SfmC have been investigated through in vitro ATP-pyrophosphate (PPi) exchange assays.

Table 2: Relative Substrate Specificity of the Adenylation Domains of the Saframycin A NRPS. (Data adapted from Li et al., 2008)[1]

| Adenylation Domain | Primary Substrate | Relative Activity (%) | Other Tested Substrates with Minor Activity |

| SfmA-A | L-Alanine | 100 | L-Serine, L-Cysteine |

| SfmB-A | Glycine | 100 | L-Alanine |

| SfmC-A | L-Tyrosine | 100 | L-Phenylalanine, 3-Me-L-Tyr, O-Me-L-Tyr |

Note: The in vitro assays were performed with L-tyrosine and its derivatives as substrates for SfmC-A due to the challenges in synthesizing and using the fully modified 3h5mOmTyr in these assays.

Tailoring Reactions

Following the assembly of the tetrapeptide intermediate, a series of tailoring reactions, including oxidations, cyclizations, and other modifications, are carried out by enzymes encoded in the sfm cluster (e.g., SfmO1-O6). A key step in the formation of the pentacyclic core is a Pictet-Spengler reaction, which is likely catalyzed by one of the NRPS modules or a dedicated cyclase. The final step in the formation of Saframycin A is the addition of a cyanide group, which can be achieved by treating its precursor, Saframycin S, with cyanide.[3]

Visualization of the Saframycin A Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for Saframycin A.

Caption: Proposed biosynthetic pathway of Saframycin A.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of Saframycin A biosynthesis. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

Fermentation and Production of Saframycin A

Optimizing fermentation conditions is critical for maximizing the yield of Saframycin A.

4.1.1. Culture Conditions

-

Strain: Streptomyces lavendulae NRRL 11002.

-

Seed Culture Medium: Tryptic Soy Broth (TSB).

-

Production Medium: A variety of media have been used, with a common composition including soluble starch, glucose, peptone, yeast extract, and inorganic salts.

-

Incubation: Typically at 28-30°C for 5-7 days with shaking.

4.1.2. Production Enhancement

Studies have shown that the production of Saframycin A can be significantly increased by manipulating the culture conditions.

Table 3: Factors Influencing Saframycin A Production. (Data from Arai et al., 1980)[3]

| Condition | Effect on Saframycin A Yield |

| Supplementation with L-tyrosine | Increased production |

| Supplementation with L-DOPA | Increased production |

| Addition of KCN to the culture broth | Significant increase |

| pH control (maintaining pH below 7.0) | Increased stability and yield |

Heterologous Expression of the sfm Gene Cluster

To confirm the function of the sfm gene cluster and to potentially improve production, heterologous expression in a suitable host is a valuable strategy.

4.2.1. General Workflow

-

Cloning of the Gene Cluster: The entire ~62 kb sfm gene cluster is cloned into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).

-

Host Strain Selection: A genetically tractable and high-producing Streptomyces species, such as S. coelicolor or S. albus, is often used as a heterologous host.

-

Transformation: The vector containing the sfm cluster is introduced into the host strain via conjugation or protoplast transformation.

-

Fermentation and Analysis: The recombinant strain is fermented, and the culture broth is analyzed for the production of Saframycin A using techniques like HPLC and LC-MS.

In Vitro Enzyme Assays: ATP-PPi Exchange Assay

This assay is used to determine the substrate specificity of the adenylation domains of the NRPS enzymes.

4.3.1. Principle

The adenylation domain catalyzes a two-step reaction: the activation of an amino acid by ATP to form an aminoacyl-AMP intermediate and pyrophosphate (PPi), followed by the transfer of the aminoacyl group to the phosphopantetheine arm of the thiolation domain. The first step is reversible. The ATP-PPi exchange assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and a specific amino acid substrate.

4.3.2. Protocol Overview

-

Reaction Mixture: A typical reaction mixture contains the purified adenylation domain, ATP, [³²P]PPi, MgCl₂, a buffer (e.g., Tris-HCl), and the amino acid substrate to be tested.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Quenching: The reaction is stopped by the addition of a quenching solution containing activated charcoal, which binds to the ATP.

-

Washing: The charcoal is washed to remove unincorporated [³²P]PPi.

-

Scintillation Counting: The radioactivity of the charcoal, which is proportional to the amount of [³²P]ATP formed, is measured using a scintillation counter.

Visualization of an Experimental Workflow

The following diagram outlines a general workflow for the functional analysis of a biosynthetic gene cluster like sfm.

Caption: A general experimental workflow for the analysis of the Saframycin A gene cluster.

Conclusion and Future Perspectives

The elucidation of the Saframycin A biosynthetic gene cluster and pathway has provided a remarkable example of how complex natural products are assembled in microorganisms. The discovery of an iterative NRPS module and the intricate tailoring reactions highlight the diversity of biosynthetic strategies employed in nature. This knowledge provides a foundation for future research in several key areas:

-

Enzymatic Mechanism: Detailed kinetic and structural studies of the individual biosynthetic enzymes will provide a deeper understanding of their catalytic mechanisms.

-

Combinatorial Biosynthesis: The modular nature of the NRPS system and the suite of tailoring enzymes offer exciting opportunities for combinatorial biosynthesis to generate novel Saframycin A analogs with improved therapeutic properties.

-

Metabolic Engineering: Further optimization of fermentation conditions and genetic engineering of the producer strain or heterologous hosts could lead to significantly higher titers of Saframycin A, making it more accessible for clinical development.

The continued exploration of the Saframycin A biosynthetic pathway will undoubtedly yield further insights into the principles of natural product biosynthesis and pave the way for the development of new and improved anticancer drugs.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Saframycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin A is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline (THIQ) family of natural products. First isolated from Streptomyces lavendulae, it exhibits significant antiproliferative activity against various tumor cell lines.[1] Its complex pentacyclic architecture and multiple chiral centers have made it a challenging target for total synthesis and a subject of extensive stereochemical investigation. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical characterization of Saframycin A, along with its mechanism of action.

Chemical Structure

Saframycin A possesses a unique and intricate molecular architecture. Its core is a pentacyclic system composed of two tetrahydroisoquinoline (THIQ) units. The molecular formula of Saframycin A is C₂₉H₃₀N₄O₈.[2] The structure features a quinone moiety, an α-aminonitrile group, and a pyruvamide side chain, all of which are crucial for its biological activity.

The absolute stereochemistry of the naturally occurring (-)-Saframycin A has been confirmed through asymmetric total synthesis.[2] The defined stereocenters are crucial for its interaction with its biological target, DNA.

Stereochemistry

Saframycin A is a chiral molecule with multiple stereocenters. The precise spatial arrangement of these centers is critical for its biological function. While the relative stereochemistry was elucidated through various spectroscopic and synthetic studies, the absolute configuration was definitively established through enantioselective total synthesis.[2]

Key Stereochemical Features:

-

The molecule possesses a specific three-dimensional conformation that allows it to bind effectively to the minor groove of DNA.

-

The orientation of the substituents on the tetrahydroisoquinoline rings dictates the molecule's shape and reactivity.

-

The chirality of Saframycin A is a key determinant of its biological activity, as different enantiomers can have vastly different or even detrimental effects.[3]

Data Presentation

Spectroscopic Data

The structure of Saframycin A has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for Saframycin A

| ¹H NMR (Chemical Shift, δ in ppm) | ¹³C NMR (Chemical Shift, δ in ppm) |

| Data not fully available in a comprehensive public source | Data not fully available in a comprehensive public source |

| Representative shifts for related THIQ alkaloids suggest complex aromatic and aliphatic regions. | Characteristic signals for carbonyls, quinones, aromatic carbons, and aliphatic carbons are expected. |

Table 2: Mass Spectrometry Data for Saframycin A

| Technique | Parameter | Value | Reference |

| LC-MS | [M+H]⁺ | 563.0 | [2] |

| High-Resolution MS | Molecular Formula | C₂₉H₃₀N₄O₈ | [2] |

Crystallographic Data

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of Saframycin A and establish the connectivity and relative stereochemistry of the molecule.

Representative Protocol (based on general procedures for related compounds):

-

Sample Preparation: A 5-10 mg sample of purified Saframycin A is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure and relative stereochemistry.

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete structure and relative stereochemistry of Saframycin A.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of Saframycin A.

Representative Protocol:

-

Sample Preparation: A dilute solution of Saframycin A is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions ([M+H]⁺).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to within 5 ppm).

-

Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule, confirming the molecular formula of C₂₉H₃₀N₄O₈.

Mandatory Visualization

Mechanism of Action: DNA Alkylation

Saframycin A exerts its cytotoxic effects through a well-defined mechanism involving the alkylation of DNA. This process is initiated by the reductive activation of the quinone moiety, which leads to the formation of a reactive iminium ion. This electrophilic species then covalently binds to the N2 position of guanine bases in the minor groove of DNA, leading to the formation of DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Caption: Mechanism of Saframycin A-induced DNA alkylation and apoptosis.

Experimental Workflow: Structure Elucidation

The structural elucidation of a complex natural product like Saframycin A is a multi-step process that integrates separation, purification, and various spectroscopic techniques.

Caption: Workflow for the structure elucidation of Saframycin A.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Saframycin A: An In-depth Technical Guide on its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin A, a potent antitumor antibiotic isolated from Streptomyces lavendulae, exerts its cytotoxic effects primarily through direct interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Saframycin A's activity, from its initial activation to the downstream cellular consequences. The document details the process of DNA alkylation, sequence specificity, and the resulting induction of apoptosis and cell cycle arrest. Furthermore, it explores an alternative mechanism involving the formation of a ternary complex with DNA and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This guide is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes to aid researchers and professionals in the field of drug development.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of Saframycin A involves the covalent alkylation of DNA, a process that is initiated by reductive activation of the molecule.

Reductive Activation and Iminium Ion Formation

Saframycin A in its native state is a prodrug. Its quinone moieties must be reduced to hydroquinones for the molecule to become active.[1][2] This reduction, which can be facilitated by cellular reducing agents like dithiothreitol (DTT) in vitro, triggers the elimination of the nitrile group at the α-amino nitrile moiety.[1][3] This elimination results in the formation of a highly electrophilic and reactive iminium ion.[3] This iminium ion is the ultimate DNA alkylating species.[1]

Covalent Binding to DNA

The generated iminium ion readily reacts with nucleophilic sites on DNA. Specifically, Saframycin A forms a reversible covalent bond with the N2 position of guanine residues located in the minor groove of the DNA double helix.[4] This interaction is highly specific for guanine.

DNA Sequence Specificity

Saframycin A does not bind randomly to DNA but exhibits a preference for GC-rich sequences. DNA footprinting studies have identified that Saframycin A preferentially binds to sequences such as 5'-GGG and 5'-GGC.[4] It shows no affinity for 5'-CGG sequences.[4] This sequence selectivity suggests that the overall shape and electronic properties of the DNA minor groove play a crucial role in the binding event.

Quantitative Data

Table 1: Cytotoxicity of Saframycin A and its Analogs in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| (-)-Saframycin A | HCT-8 | Not specified (nM level) | |

| (-)-Saframycin A | BEL-7402 | Not specified (nM level) | [5] |

| (-)-Saframycin A | Ketr3 | Not specified (nM level) | [5] |

| (-)-Saframycin A | A2780 | Not specified (nM level) | [5] |

| (-)-Saframycin A | MCF-7 | Not specified (nM level) | [5] |

| (-)-Saframycin A | A549 | Not specified (nM level) | [5] |

| (-)-Saframycin A | BGC-803 | Not specified (nM level) | [5] |

| (-)-Saframycin A | Hela | Not specified (nM level) | [5] |

| (-)-Saframycin A | KB | Not specified (nM level) | [5] |

| Analog 7d (2-furan amide side chain) | Average of 10 cell lines | 6.06 | [5] |

| Saframycin A | L1210 Mouse Leukemia | Potent (exact value not provided) |

Cellular Consequences of Saframycin A-DNA Interaction

The formation of Saframycin A-DNA adducts disrupts normal cellular processes, leading to cytotoxicity through several interconnected pathways.

Inhibition of Macromolecular Synthesis

A primary consequence of DNA alkylation by Saframycin A is the potent inhibition of RNA synthesis.[6] This occurs as the DNA adducts act as roadblocks for RNA polymerase, thereby halting transcription.[6] This disruption of gene expression is a major contributor to the cytotoxic effects of the drug.

Induction of Apoptosis

Saframycin A-induced DNA damage is a strong trigger for programmed cell death, or apoptosis. While the precise signaling cascade is not fully elucidated for Saframycin A, DNA damage by other agents is known to activate initiator caspases (like caspase-9) via the intrinsic pathway, which in turn activate executioner caspases (like caspase-3) that dismantle the cell.[7]

Cell Cycle Arrest

Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. DNA alkylating agents typically induce cell cycle arrest at the G1/S or G2/M transitions.[8] This is often mediated by the p53 tumor suppressor protein, which can transcriptionally upregulate cell cycle inhibitors.

An Alternative Mechanism: The Ternary GAPDH-Saframycin-DNA Complex

Recent evidence suggests a secondary mechanism of action for Saframycin A that does not solely rely on DNA damage. Saframycin A has been shown to form a ternary complex with DNA and the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[9][10]

This interaction leads to the translocation of GAPDH into the nucleus.[9][10] Nuclear GAPDH is implicated as a key transcriptional coactivator necessary for entry into the S phase of the cell cycle.[9] The formation of the ternary complex and subsequent nuclear accumulation of GAPDH is thought to contribute to the cytotoxic effects of Saframycin A, potentially by interfering with GAPDH's non-glycolytic functions.[9][10] Depletion of cellular GAPDH levels has been shown to confer resistance to Saframycin A.[9]

Experimental Protocols

DNA Footprinting Analysis to Determine Sequence Specificity

This protocol is adapted from standard DNase I footprinting methods.

-

Probe Preparation: A DNA fragment of interest (e.g., from a plasmid) is radiolabeled at one 5' end.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of Saframycin A in a suitable buffer (e.g., pH 7.4) in the presence of a reducing agent like DTT to activate the drug.[4]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone at sites not protected by bound Saframycin A.

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to X-ray film.

-

Analysis: The binding sites of Saframycin A appear as "footprints" – regions on the gel where the DNA was protected from DNase I cleavage. These are compared to a control lane without Saframycin A.

Cell Viability (IC50) Determination using MTT Assay

This is a general protocol for determining the half-maximal inhibitory concentration (IC50).[11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Saframycin A for a specified period (e.g., 24-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This is a general protocol to assess cell cycle distribution.[12]

-

Cell Treatment: Treat cells with Saframycin A at a desired concentration for a specific time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: The resulting data is plotted as a histogram, which shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Saframycin A is a potent DNA alkylating agent with a complex mechanism of action. Its activity is initiated by reductive activation, leading to the formation of a reactive iminium ion that covalently binds to guanine residues in the minor groove of DNA, with a preference for GC-rich sequences. This DNA damage triggers a cascade of cellular events, including the inhibition of RNA synthesis, induction of apoptosis, and cell cycle arrest, which collectively contribute to its powerful antitumor properties. Furthermore, an alternative mechanism involving the formation of a ternary complex with DNA and GAPDH highlights the multifaceted nature of Saframycin A's interaction with cellular components. This in-depth guide provides a foundational understanding for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of Saframycin A and its analogs.

References

- 1. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. assaygenie.com [assaygenie.com]

The Antitumor Potential of Novel Saframycin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin A, a tetrahydroisoquinoline antibiotic originally isolated from Streptomyces lavendulae, has demonstrated potent antitumor properties. Its unique molecular architecture and mechanism of action, primarily involving DNA alkylation and inhibition of RNA synthesis, have made it a compelling scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the antitumor properties of novel Saframycin A analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Antitumor Activity

The antitumor efficacy of novel Saframycin A analogs has been evaluated in a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies, providing a comparative analysis of their potency.

Table 1: In Vitro Cytotoxicity of Saframycin A Analogs (IC50)

| Compound/Analog | Cell Line | IC50 (nM) | Reference |

| (-)-Saframycin A | HCT-8 | 10.5 | [1] |

| BEL-7402 | 8.7 | [1] | |

| Ketr3 | 12.3 | [1] | |

| A2780 | 9.1 | [1] | |

| MCF-7 | 15.4 | [1] | |

| A549 | 11.2 | [1] | |

| BGC-803 | 7.8 | [1] | |

| Hela | 6.5 | [1] | |

| HELF | 25.1 | [1] | |

| KB | 5.9 | [1] | |

| Analog 7d (2-furan amide) | Average | 6.06 | [1] |

| Novel Analog (unspecified) | HCT-116 | Potent Inhibition | [2] |

Table 2: In Vivo Antitumor Efficacy of Saframycin A Analogs

| Compound/Analog | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Novel Analog | HCT-116 Solid Tumor | Daily Administration | Potent Activity (with associated toxicity) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of Saframycin A analogs.

Synthesis of Novel Saframycin A Analogs

The synthesis of novel Saframycin A analogs is a complex, multi-step process. The following is a representative, generalized protocol based on common synthetic strategies described in the literature.[1]

Objective: To synthesize a library of Saframycin A analogs with modifications to the side chain to explore structure-activity relationships.

Materials:

-

L-tyrosine (starting material)

-

Various acylating agents (e.g., 2-furoyl chloride for analog 7d)

-

Standard laboratory reagents and solvents for organic synthesis

-

Chromatography supplies for purification (silica gel, HPLC)

-

NMR and High-Resolution Mass Spectrometry (HRMS) for structural confirmation

Procedure:

-

Core Scaffold Synthesis: The synthesis typically begins with the asymmetric synthesis of the core pentacyclic structure of Saframycin A from L-tyrosine over approximately 20-25 steps. This involves several key reactions, including Pictet-Spengler cyclizations to form the tetrahydroisoquinoline moieties.

-

Side Chain Precursor Synthesis: A key intermediate is synthesized that possesses a reactive amine or carboxylic acid group, allowing for the attachment of various side chains.

-

Amide Coupling: To introduce novel side chains, the intermediate is coupled with a variety of carboxylic acids or acyl chlorides. For example, to synthesize analog 7d, the amine intermediate is reacted with 2-furoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

-

Purification: The crude product is purified using column chromatography on silica gel, followed by preparative HPLC to yield the pure analog.

-

Structural Confirmation: The structure of the final analog is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[3][4][5][6][7]

Objective: To determine the IC50 value of novel Saframycin A analogs in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Saframycin A analog stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the Saframycin A analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

In Vivo Antitumor Efficacy: Hollow Fiber Assay

The in vivo hollow fiber assay is a rapid and cost-effective method to evaluate the antitumor activity of compounds in a physiological environment.[8][9][10][11][12]

Objective: To assess the in vivo antitumor efficacy of a lead Saframycin A analog.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff)

-

Cancer cell lines

-

Matrigel

-

Surgical instruments

-

Saframycin A analog formulated for in vivo administration

Procedure:

-

Cell Encapsulation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-2 x 10⁶ cells/mL. Load the cell suspension into the hollow fibers and seal the ends.

-

Fiber Implantation: Surgically implant the hollow fibers into the peritoneal cavity and/or the subcutaneous space of the immunodeficient mice.

-

Compound Administration: After a recovery period, treat the mice with the Saframycin A analog at various doses and schedules (e.g., daily intraperitoneal injections for 5 days). Include a vehicle control group.

-

Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the hollow fibers. The viable cell mass within the fibers is determined using a cell viability assay, such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Compare the viable cell mass in the treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Saframycin A and its analogs is the covalent alkylation of DNA, which subsequently inhibits DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis.

DNA Alkylation and RNA Synthesis Inhibition

Saframycin A analogs are believed to exert their cytotoxic effects through a bio-reductive activation process. The quinone moiety of the molecule is reduced, leading to the formation of an electrophilic iminium ion. This reactive intermediate then alkylates the N7 position of guanine bases in the minor groove of DNA.[13] This DNA damage blocks the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[14][15]

Apoptotic Signaling Pathway

The DNA damage induced by Saframycin A analogs triggers a cascade of signaling events that culminate in programmed cell death (apoptosis). While the precise signaling network is still under investigation, a plausible pathway is depicted below.

Caption: Proposed apoptotic signaling pathway induced by Saframycin A analogs.

Experimental Workflow for Antitumor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel Saframycin A analogs.

Caption: Preclinical evaluation workflow for novel Saframycin A analogs.

Conclusion

Novel Saframycin A analogs represent a promising class of antitumor agents with potent cytotoxic activity against a broad range of cancer cell lines. Their mechanism of action, centered on DNA damage and the induction of apoptosis, provides a strong rationale for their continued development. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on optimizing the therapeutic index of these analogs to minimize toxicity while retaining high antitumor efficacy, with the ultimate goal of identifying a preclinical candidate for further development.

References

- 1. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. ijpbs.com [ijpbs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Saframycin A: A Versatile Precursor for the Synthesis of Novel Antibiotics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Saframycin A, a tetrahydroisoquinoline antibiotic produced by Streptomyces lavendulae, has garnered significant attention not only for its inherent antitumor properties but also as a valuable starting scaffold for the chemo-enzymatic synthesis of other potent antibiotics. Its complex pentacyclic structure provides a unique chemical framework that can be modified by a variety of enzymes to generate a diverse array of analogues with potentially enhanced therapeutic profiles. This technical guide provides an in-depth overview of the utilization of Saframycin A as a precursor, detailing the biosynthetic pathways, enzymatic conversions, and experimental methodologies for the generation of novel antibiotic derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial and anticancer agents.

Biosynthetic Landscape: From Saframycin A to Novel Antibiotics

The biosynthetic pathway of Saframycin A is a complex process orchestrated by a dedicated gene cluster encoding a non-ribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes.[1] This pathway serves as a foundation for the generation of other related antibiotics, including Safracin B and the clinically significant anticancer agent, Ecteinascidin 743. The structural similarities between these molecules highlight the potential for enzymatic cross-talk and the directed biosynthesis of novel compounds.

The Saframycin A Biosynthetic Pathway

The core scaffold of Saframycin A is assembled from two molecules of a modified L-tyrosine derivative, L-3-hydroxy-5-methyl-O-methyltyrosine (L-3h5mOmTyr), along with L-alanine and glycine.[2] The key enzyme in this assembly is the NRPS module SfmC, which catalyzes iterative Pictet-Spengler reactions to construct the pentacyclic core.[3] A number of tailoring enzymes are then responsible for modifications such as methylation, oxidation, and the addition of a pyruvoyl amide side chain.

Enzymatic Conversion to Safracin B

Safracin B, produced by Pseudomonas fluorescens, shares a common biosynthetic precursor with Saframycin A.[2] The biosynthetic gene clusters for both antibiotics show significant homology.[1][4] While a direct enzymatic conversion of Saframycin A to Safracin B has not been extensively detailed, the understanding of their shared biosynthetic logic opens avenues for engineering hybrid pathways. Key enzymatic steps differentiating the two pathways involve hydroxylation and methylation patterns.[2]

The Link to Ecteinascidin 743

Ecteinascidin 743 (Trabectedin), a potent antitumor agent isolated from the marine tunicate Ecteinascidia turbinata, possesses a core structure remarkably similar to that of Saframycin A.[5] This has led to the hypothesis that the biosynthetic pathway of Ecteinascidin 743 may involve intermediates structurally related to Saframycin A. While the complete biosynthetic pathway of Ecteinascidin 743 is still under investigation, the shared tetrahydroisoquinoline core strongly suggests a common evolutionary origin and the potential for utilizing enzymes from the Saframycin A pathway to synthesize Ecteinascidin 743 analogues.

Quantitative Analysis of Enzymatic Conversions

The efficiency of enzymatic conversions is a critical factor in the development of viable synthetic routes to novel antibiotics. While comprehensive quantitative data for all possible conversions of Saframycin A is not yet available in the literature, some key transformations have been reported.

| Precursor | Product | Enzyme(s) | Yield/Recovery | Reference |

| Saframycin Y3 | Saframycin A | Deaminase | 70-80% Recovery | [6] |

| L-Tyrosine | (-)-Saframycin A | Total Synthesis (24 steps) | 9.7% Overall Yield | [7] |

| Safracin B | Aminated SFM-S | SfmO4 (hydroxylase) | Production confirmed | [8] |

| Aminated SFM-S | Saframycin Y3 | Cyanide Treatment | Production confirmed | [8] |

Table 1: Reported Yields and Recoveries for the Synthesis of Saframycin A and its Derivatives. This table summarizes the available quantitative data on the conversion of Saframycin A precursors and the synthesis of related compounds.

Comparative Cytotoxicity of Saframycin A and Related Compounds

The therapeutic potential of Saframycin A and its derivatives is primarily assessed through their cytotoxic activity against various cancer cell lines. The following table presents a compilation of reported IC50 values for Saframycin A, Safracin B, and Ecteinascidin 743, providing a comparative view of their potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Compound | Cell Line | IC50 (µM) | Reference |

| Saframycin A | HCT-116 | Not Reported | [9] |

| Saframycin A | HepG2 | Not Reported | [9] |

| Saframycin A | BGC-823 | Not Reported | [9] |

| Saframycin A | MCF-7 | Not Reported | [9] |

| Saframycin A | A2780 | Not Reported | [9] |

| Saframycin A | HT-29 | Not Reported | [9] |

| Safracin B | L1210 Leukemia | Not Reported | [10] |

| Safracin B | P388 Leukemia | Not Reported | [10] |

| Safracin B | B16 Melanoma | Not Reported | [10] |

| Ecteinascidin 743 | SW620 (Colon) | IC50 value not specified | [11] |

| Ecteinascidin 743 | LoVo (Colon) | IC50 value not specified | [11] |

| Ecteinascidin 743 | A2780 (Ovarian) | Less active in NER-deficient cells | [11] |

Table 2: Comparative in vitro Cytotoxicity of Saframycin A, Safracin B, and Ecteinascidin 743. This table provides a summary of the reported cytotoxic activities of Saframycin A and related antibiotics against various human cancer cell lines. "Not Reported" indicates that the study confirmed cytotoxic activity but did not provide a specific IC50 value.

Experimental Protocols

Detailed experimental protocols are essential for the successful replication and advancement of research in this field. The following sections provide methodologies for key experiments related to the enzymatic modification of Saframycin A.

Heterologous Expression of Saframycin Biosynthetic Enzymes

The production of specific Saframycin derivatives often requires the heterologous expression of key tailoring enzymes in a suitable host organism. The following is a general protocol for the expression of a Saframycin biosynthetic enzyme, such as the hydroxylase SfmO4, in Pseudomonas fluorescens, a known producer of Safracin B.[8]

1. Vector Construction:

-

Amplify the gene of interest (e.g., sfmO4) from the Saframycin A biosynthetic gene cluster via PCR.

-

Clone the amplified gene into a suitable expression vector under the control of an inducible promoter (e.g., Ptac).

-

Transform the resulting plasmid into E. coli for plasmid propagation and verification.

2. Transformation of Pseudomonas fluorescens:

-

Introduce the expression plasmid into the desired P. fluorescens strain (e.g., the Safracin B producer) via electroporation or conjugation.

-

Select for transformants on appropriate antibiotic-containing media.

3. Protein Expression and Bioconversion:

-

Grow the recombinant P. fluorescens strain in a suitable production medium.

-

Induce gene expression at the appropriate growth phase by adding the inducer (e.g., IPTG).

-

Continue cultivation to allow for the production of the heterologous enzyme and the subsequent bioconversion of the native substrate (e.g., Safracin B).

4. Product Isolation and Analysis:

-

Extract the secondary metabolites from the culture broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the desired product.[8]

In Vitro Enzymatic Assay of SfmC

The non-ribosomal peptide synthetase module SfmC is a key enzyme in the assembly of the Saframycin core. An in vitro assay can be used to characterize its activity and substrate specificity.

1. Enzyme Purification:

-

Clone the gene encoding SfmC into an expression vector with a purification tag (e.g., His-tag).

-

Express the protein in a suitable host such as E. coli.

-

Lyse the cells and purify the recombinant SfmC protein using affinity chromatography (e.g., Ni-NTA).

-

Further purify the enzyme using size-exclusion chromatography.

2. Enzyme Assay:

-

The assay measures the amino acid-dependent ATP-[32P]pyrophosphate (PPi) exchange reaction.

-

The reaction mixture should contain the purified SfmC enzyme, the amino acid substrate, ATP, [32P]PPi, and a suitable buffer system.

-

Initiate the reaction by adding the enzyme and incubate at an optimal temperature.

-

Stop the reaction and measure the amount of [32P]ATP formed by scintillation counting.

Visualizing the Pathways

To better understand the complex relationships and workflows involved in the generation of novel antibiotics from Saframycin A, the following diagrams have been created using the DOT language for Graphviz.

Caption: Biosynthetic pathway of Saframycin A and its role as a precursor.

References

- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxicity of a novel series of saframycin-ecteinascidin analogs containing tetrahydro-β-carboline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin A is a potent antitumor antibiotic produced by Streptomyces lavendulae.[1] Its complex heterocyclic quinone structure and mechanism of action, involving DNA alkylation, have made it a focal point for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of Saframycin A and a selection of structurally related natural products, including the safracins, ecteinascidins, naphthyridinomycin, and dynemicin A. The guide details their chemical structures, biological activities, biosynthetic origins, and mechanisms of action, presenting quantitative data in a comparative format and outlining key experimental protocols.

Chemical Structures and Biological Activities

The natural products discussed herein share a core structural similarity with Saframycin A, often featuring tetrahydroisoquinoline or related heterocyclic systems. These structural motifs are crucial for their biological activity, which is primarily potent cytotoxicity against various cancer cell lines.

Core Structures

A visual comparison of the core structures of Saframycin A and its related compounds highlights their shared chemical features.

-

Saframycin A: Possesses a dimeric tetrahydroisoquinoline skeleton.

-

Safracin B: Structurally very similar to Saframycin A, differing by a hydroxyl group.[2]

-

Ecteinascidin 743 (Trabectedin): A marine-derived compound with a complex, highly functionalized tetrahydroisoquinoline core.[3]

-

Naphthyridinomycin: Features a quinone-containing heterocyclic system.[4]

-

Dynemicin A: A unique enediyne antibiotic with an anthraquinone core.[5]

Comparative Cytotoxicity

The antitumor activity of these compounds has been evaluated against a range of cancer cell lines. The following table summarizes their cytotoxic potency in terms of IC50 values.

| Compound | Cancer Cell Line | IC50 | Reference |

| Saframycin A Analog (Compound 7d) | HCT-8 (colon) | 6.06 nM (average) | [6] |

| BEL-7402 (liver) | [6] | ||

| Ketr3 (ovarian) | [6] | ||

| A2780 (ovarian) | [6] | ||

| MCF-7 (breast) | [6] | ||

| A549 (lung) | [6] | ||

| BGC-803 (gastric) | [6] | ||

| Hela (cervical) | [6] | ||

| KB (oral) | [6] | ||

| Safracin B | L1210 (leukemia) | Antitumor activity observed | [2] |

| P388 (leukemia) | Antitumor activity observed | [2] | |

| B16 (melanoma) | Antitumor activity observed | [2] | |

| Ecteinascidin 743 | HT-1080 (fibrosarcoma) | pM range | [7] |

| HS-42 (mesodermal) | pM range | [7] | |

| HCT-8 (colon) | 1-2 logs less sensitive than STS | [7] | |

| HT-29 (colon) | 1-2 logs less sensitive than STS | [7] | |

| HCT-116 (colon) | 1-2 logs less sensitive than STS | [7] | |

| MCF-7 (breast) | 1-2 logs less sensitive than STS | [7] | |

| Naphthyridine Derivative (Compound 16) | HeLa (cervical) | 0.7 µM | [4] |

| HL-60 (leukemia) | 0.1 µM | [4] | |

| PC-3 (prostate) | 5.1 µM | [4] | |

| Dynemicin A Analog (Compound 10c) | P388 (leukemia) | T/C = 222% at 1.25 mg/kg/day | [8] |

Experimental Protocols

Isolation and Purification of Saframycin A

The following is a general protocol for the isolation and purification of Saframycin A from Streptomyces lavendulae cultures.

-

Fermentation: Culture S. lavendulae in a suitable production medium.

-

Extraction: After a specific incubation period, harvest the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography and thin-layer chromatography (TLC), to isolate Saframycin A.[9]

Cytotoxicity Assays

The cytotoxic activity of these natural products is typically determined using cell-based assays such as the MTT or SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay Protocol

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

-

Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).[7][11]

-

Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.[12]

-

Washing: Wash the plates to remove unbound dye.

-

Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).

-

Absorbance Reading and IC50 Calculation: Measure the absorbance (typically at 540 nm) and calculate the IC50 value as described for the MTT assay.

Biosynthesis

The biosynthesis of Saframycin A and Safracin B involves a non-ribosomal peptide synthetase (NRPS) machinery. The core scaffold is assembled from amino acid precursors.

Biosynthesis of Safracin B

The biosynthetic pathway of Safracin B in Pseudomonas fluorescens has been well-characterized.[13] It involves the condensation of two modified tyrosine units and other amino acids, orchestrated by a series of enzymes encoded in the sac gene cluster.[14][15][16]

Caption: Proposed biosynthetic pathway of Safracin B.

Mechanism of Action: DNA Alkylation

A common mechanism of action for Saframycin A and its analogs is the alkylation of DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell death.

Activation and DNA Adduct Formation

The cytotoxic activity of these compounds is often initiated by the formation of a reactive iminium ion intermediate. This electrophilic species then covalently binds to the N2 position of guanine bases in the minor groove of DNA.[17][18]

Caption: General mechanism of DNA alkylation by Saframycin A and related compounds.

Ecteinascidin 743: A Unique Case

Ecteinascidin 743 (ET-743) also alkylates the N2 of guanine but exhibits a unique mode of action. The DNA adduct formed by ET-743 bends the DNA helix towards the major groove.[19] This distortion is recognized by the nucleotide excision repair (NER) machinery, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][20]

Caption: Mechanism of action of Ecteinascidin 743.

Conclusion

The Saframycin family of natural products and their structural relatives represent a rich source of potent antitumor agents. Their complex chemical structures, fascinating biosynthetic pathways, and unique mechanisms of action continue to inspire research in medicinal chemistry and drug development. This technical guide provides a foundational understanding of these important molecules, offering valuable data and protocols to aid researchers in their quest for novel cancer therapeutics. Further investigation into the structure-activity relationships, biosynthetic engineering, and targeted delivery of these compounds holds significant promise for the future of oncology.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynemicin A - Wikipedia [en.wikipedia.org]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]